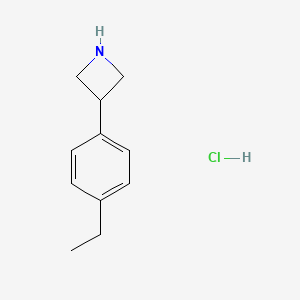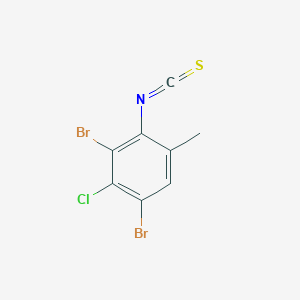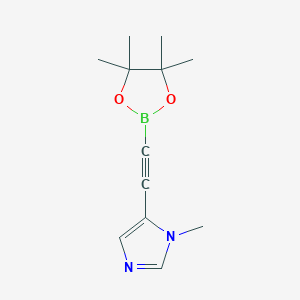
Methyl (S)-2-(Boc-amino)-3-(3-hydroxypropoxy)propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl (S)-2-(Boc-amino)-3-(3-hydroxypropoxy)propanoate is a compound of interest in organic chemistry due to its unique structure and potential applications. This compound features a tert-butoxycarbonyl (Boc) protected amino group, a hydroxypropoxy side chain, and a methyl ester functional group. These functional groups make it a versatile intermediate in the synthesis of various bioactive molecules and pharmaceuticals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (S)-2-(Boc-amino)-3-(3-hydroxypropoxy)propanoate typically involves multiple steps:
Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl (Boc) anhydride in the presence of a base such as triethylamine.
Formation of the Hydroxypropoxy Side Chain: This step involves the reaction of an appropriate epoxide with the protected amino acid derivative to introduce the hydroxypropoxy group.
Esterification: The final step is the esterification of the carboxylic acid group with methanol in the presence of a catalyst like sulfuric acid or a coupling reagent such as dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl (S)-2-(Boc-amino)-3-(3-hydroxypropoxy)propanoate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC).
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The Boc protecting group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA).
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate (PCC) in dichloromethane (DCM).
Reduction: Lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF).
Deprotection: Trifluoroacetic acid (TFA) in dichloromethane (DCM).
Major Products
Oxidation: Formation of a carbonyl compound.
Reduction: Formation of an alcohol.
Deprotection: Formation of the free amine.
Wissenschaftliche Forschungsanwendungen
Methyl (S)-2-(Boc-amino)-3-(3-hydroxypropoxy)propanoate has various applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Utilized in the preparation of peptide and protein derivatives.
Medicine: Serves as a building block in the synthesis of pharmaceutical compounds.
Industry: Employed in the production of fine chemicals and specialty materials.
Wirkmechanismus
The mechanism of action of Methyl (S)-2-(Boc-amino)-3-(3-hydroxypropoxy)propanoate depends on its specific application. In general, the compound can act as a precursor or intermediate in various biochemical pathways. The Boc protecting group can be selectively removed to reveal the free amine, which can then participate in further chemical reactions. The hydroxypropoxy side chain and methyl ester group also provide reactive sites for additional modifications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl (S)-2-(Boc-amino)-3-(2-hydroxyethoxy)propanoate: Similar structure but with a shorter hydroxyalkoxy side chain.
Methyl (S)-2-(Boc-amino)-3-(4-hydroxybutoxy)propanoate: Similar structure but with a longer hydroxyalkoxy side chain.
Uniqueness
Methyl (S)-2-(Boc-amino)-3-(3-hydroxypropoxy)propanoate is unique due to its specific combination of functional groups, which provides a balance of reactivity and stability. The hydroxypropoxy side chain offers additional flexibility for chemical modifications compared to shorter or longer hydroxyalkoxy chains.
Eigenschaften
Molekularformel |
C12H23NO6 |
|---|---|
Molekulargewicht |
277.31 g/mol |
IUPAC-Name |
methyl 3-(3-hydroxypropoxy)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate |
InChI |
InChI=1S/C12H23NO6/c1-12(2,3)19-11(16)13-9(10(15)17-4)8-18-7-5-6-14/h9,14H,5-8H2,1-4H3,(H,13,16) |
InChI-Schlüssel |
ABUSQIGPSWAYIP-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NC(COCCCO)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-[4-[2-[4-[2-[4-[(1,3-Dioxo-2-benzofuran-5-yl)oxy]phenyl]propan-2-yl]phenyl]propan-2-yl]phenoxy]-2-benzofuran-1,3-dione](/img/structure/B13709442.png)



![1-Boc-4-bromo-2-[4-(trifluoromethyl)phenyl]-1H-pyrrole](/img/structure/B13709459.png)


![3-[2-[2-[2-(2-Azidoethoxy)ethoxy]ethoxy]ethoxy]-2-fluoropyridine](/img/structure/B13709501.png)

![1-[10-[4-(Dimethylamino)phenyl]-10H-phenothiazin-2-yl]ethanone](/img/structure/B13709509.png)
![3-(Boc-amino)-4-[3,5-bis(trifluoromethyl)phenyl]butyric Acid](/img/structure/B13709517.png)



